A Comprehensive Technical Guide to 2-Propenoic acid, 3-(1H-indol-3-yl)- for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 2-Propenoic acid, 3-(1H-indol-3-yl)- for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Propenoic acid, 3-(1H-indol-3-yl)-, a molecule of significant interest in pharmacology and biomedical research. This document delves into its chemical identity, synthesis, and multifaceted biological activities, with a focus on its anti-inflammatory, anticancer, and gut barrier-protective properties. Detailed experimental protocols are provided to empower researchers in their investigation of this compound.
Nomenclature and Chemical Identity
2-Propenoic acid, 3-(1H-indol-3-yl)- is an organic compound belonging to the indole class, characterized by a pyrrole ring fused to a benzene ring.[1] It is an α,β-unsaturated monocarboxylic acid, where an indol-3-yl group substitutes a hydrogen at the 3-position of acrylic acid.[2][3] This compound is known by a variety of synonyms, which are crucial for comprehensive literature searches and unambiguous identification.
Common Synonyms:
-
3-Indoleacrylic acid[2]
-
Indole-3-acrylic acid[3]
-
trans-3-Indoleacrylic acid[2]
-
(E)-3-(1H-indol-3-yl)prop-2-enoic acid[2]
-
3-(1H-Indol-3-yl)acrylic acid[2]
-
3-Indolylacrylic acid[2]
-
trans-β-Indoleacrylic acid[2]
-
Indole-3β-acrylic acid[2]
-
3-(3-Indolyl)acrylic acid[2]
-
Indol-acrylate[3]
-
IAcrA[4]
Chemical Identifiers:
-
Molecular Formula: C₁₁H₉NO₂[2]
-
Molecular Weight: 187.19 g/mol [2]
-
CAS Number: 1204-06-4[6]
-
PubChem CID: 5375048[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Propenoic acid, 3-(1H-indol-3-yl)- is essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| Appearance | White to light yellow powder/solid | [3] |
| Melting Point | 180 - 186 °C | [2] |
| Water Solubility | Practically insoluble | [4] |
| Solubility in Organic Solvents | Soluble in DMSO (≥10 mg/ml) and ethanol (≥10 mg/ml) | [7] |
| pKa | 4.59 ± 0.10 (Predicted) | [3] |
| LogP | 2.2 | [2] |
Synthesis Methodology: Knoevenagel Condensation
The synthesis of 2-Propenoic acid, 3-(1H-indol-3-yl)- is commonly achieved via a Knoevenagel condensation reaction. This method involves the reaction of an active hydrogen compound (malonic acid) with a carbonyl group (indole-3-aldehyde) in the presence of a basic catalyst, followed by dehydration.[3][6] The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and is accompanied by decarboxylation, is particularly effective.[6]
Experimental Protocol: Synthesis of 2-Propenoic acid, 3-(1H-indol-3-yl)-
This protocol details the synthesis of 2-Propenoic acid, 3-(1H-indol-3-yl)- from indole-3-aldehyde and malonic acid.
Materials:
-
Indole-3-aldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl), 1M
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve indole-3-aldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the reaction mixture into an excess of cold 1M hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-Propenoic acid, 3-(1H-indol-3-yl)-.
-
Drying: Dry the purified product in a vacuum oven.
Causality of Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves a dual role as a solvent to dissolve the reactants and as a base to facilitate the deprotonation of malonic acid and catalyze the condensation.[8]
-
Piperidine as Catalyst: Piperidine is a stronger base than pyridine and acts as a more effective catalyst for the initial condensation step.[9]
-
Excess Malonic Acid: A slight excess of malonic acid is used to ensure the complete consumption of the limiting reactant, indole-3-aldehyde.
-
Acidic Work-up: The addition of hydrochloric acid neutralizes the basic pyridine and piperidine, causing the acidic product to precipitate out of the aqueous solution.
-
Recrystallization: Recrystallization from ethanol is a standard purification technique for organic solids, which removes impurities by taking advantage of differences in solubility.
Caption: Workflow for the synthesis of 2-Propenoic acid, 3-(1H-indol-3-yl)-.
Biological Activities and Mechanisms of Action
2-Propenoic acid, 3-(1H-indol-3-yl)- is a metabolite of the essential amino acid tryptophan, produced by commensal gut microbiota such as Peptostreptococcus species.[5][10] It exhibits a range of biological activities with significant therapeutic potential.
Anti-inflammatory Properties
2-Propenoic acid, 3-(1H-indol-3-yl)- demonstrates potent anti-inflammatory effects by modulating the production of cytokines in immune cells.[11] It has been shown to suppress the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[12]
Mechanism of Action: The anti-inflammatory effects are mediated, at least in part, through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[9][13] Upon binding, 2-Propenoic acid, 3-(1H-indol-3-yl)- induces a conformational change in the cytoplasmic AhR complex, leading to its translocation into the nucleus. In the nucleus, AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including those involved in immune regulation.[13] The activation of AhR signaling can lead to the upregulation of IL-22, which plays a role in mucosal immunity and tissue repair.[9][13]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Enhancement of Intestinal Barrier Function
A key therapeutic property of 2-Propenoic acid, 3-(1H-indol-3-yl)- is its ability to enhance the intestinal epithelial barrier function.[10] A compromised gut barrier is implicated in various inflammatory and metabolic diseases. This compound has been shown to increase the expression of tight junction proteins, such as zonula occludens-1 (ZO-1), claudin-1, and occludin, which are critical for maintaining the integrity of the epithelial barrier.[2] The enhancement of barrier function can be quantified by measuring the transepithelial electrical resistance (TEER) of intestinal epithelial cell monolayers.
While specific TEER data for 2-Propenoic acid, 3-(1H-indol-3-yl)- is an active area of research, studies on the related indole-3-propionic acid (IPA) have demonstrated a dose-dependent increase in TEER in LPS-challenged intestinal epithelial cells.[2]
Anticancer Potential
Various indole derivatives have been investigated for their anticancer properties.[13] 2-Propenoic acid, 3-(1H-indol-3-yl)- has been explored as a precursor in the synthesis of anticancer agents and tubulin polymerization inhibitors.[7] The antiproliferative activity of such compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
While a comprehensive IC₅₀ profile for 2-Propenoic acid, 3-(1H-indol-3-yl)- across a wide range of cancer cell lines is still being established, preliminary studies on related indole derivatives have shown promising activity. For example, certain indole-aryl amides have demonstrated significant cytotoxicity against colon (HT-29), cervical (HeLa), and breast (MCF-7) cancer cell lines.[4]
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of 2-Propenoic acid, 3-(1H-indol-3-yl)-, the following detailed protocols are provided.
In Vitro Anti-inflammatory Assay
This protocol describes a method to assess the anti-inflammatory effects of 2-Propenoic acid, 3-(1H-indol-3-yl)- on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
2-Propenoic acid, 3-(1H-indol-3-yl)- (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 2-Propenoic acid, 3-(1H-indol-3-yl)- for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants to measure cytokine levels.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer's instructions.
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
Caption: Workflow for the in vitro anti-inflammatory assay.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol outlines a luciferase reporter assay to confirm the activation of AhR by 2-Propenoic acid, 3-(1H-indol-3-yl)-.
Materials:
-
Hepa1-6 cells (or other suitable cell line) stably transfected with an XRE-luciferase reporter plasmid
-
Cell culture medium and supplements
-
2-Propenoic acid, 3-(1H-indol-3-yl)- (dissolved in DMSO)
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of 2-Propenoic acid, 3-(1H-indol-3-yl)-. Include a vehicle control (DMSO) and a positive control (TCDD).
-
Incubation: Incubate the plate for 22-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter) and express the results as fold induction over the vehicle control.
Induction of Gene Expression in E. coli
2-Propenoic acid, 3-(1H-indol-3-yl)- can be used as an inducer for gene expression systems controlled by the tryptophan (trp) promoter.[11]
Materials:
-
E. coli strain containing a plasmid with the gene of interest under the control of the trpE promoter
-
M9 minimal medium
-
Ampicillin (or other appropriate antibiotic)
-
Tryptophan
-
2-Propenoic acid, 3-(1H-indol-3-yl)- stock solution (2.5 mg/mL in 95% ethanol)
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
Procedure:
-
Overnight Culture: Grow an overnight culture of the E. coli strain in M9 medium containing the appropriate antibiotic and tryptophan.
-
Subculture: Dilute the overnight culture 1:10 in fresh M9 medium containing the antibiotic but lacking tryptophan.
-
Growth: Grow the culture at 37°C with shaking for 1 hour.
-
Induction: Add the 2-Propenoic acid, 3-(1H-indol-3-yl)- stock solution to a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically.
-
Further Incubation: Continue to incubate the culture at 37°C with shaking for an additional 2-3 hours.
-
Harvest and Analysis: Harvest the bacterial cells by centrifugation. Prepare cell extracts and analyze the protein expression by SDS-PAGE.
Conclusion
2-Propenoic acid, 3-(1H-indol-3-yl)- is a versatile and biologically active molecule with significant potential in drug discovery and development. Its anti-inflammatory, gut barrier-protective, and potential anticancer properties, coupled with its role as a microbial metabolite, make it a fascinating subject for further investigation. The experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to unravel the full therapeutic potential of this promising compound.
References
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PubChem. (n.d.). 3-Indoleacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound Indoleacrylic acid (FDB112378). Retrieved from [Link]
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Xie, Z., Hong, Y., Liao, Z., Wang, Y., Li, G., & Yuan, J. (2023). Indoleacrylic acid produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier. BMC Biology, 21(1), 90. Retrieved from [Link]
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Gao, J., Li, Y., & Liu, S. (2023). Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. International Journal of Molecular Sciences, 24(13), 10804. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Indoleacrylic acid (HMDB0000734). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A new pyridine free Knoevenagel condensation reaction for synthesis of cinnamic acids. Retrieved from [Link]
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Wlodarska, M., Luo, C., Kolde, R., d'Hennezel, E., Annand, J. W., Heim, C. E., ... & Xavier, R. J. (2017). Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell host & microbe, 22(1), 25-37. Retrieved from [Link]
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PubChem. (n.d.). 2-Propenoic acid, 3-(1H-indol-3-yl)-. National Center for Biotechnology Information. Retrieved from [Link]
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